1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an azepane ring, a chlorophenyl group, and a methyl group attached to the isothiazole ring, along with a dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isothiazole ring.
Attachment of the Azepane Ring: This can be done through nucleophilic substitution or other suitable reactions.
Oxidation to Form the Dioxide: The final step involves the oxidation of the isothiazole ring to introduce the dioxide functional group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may target the dioxide group, converting it to other functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(Azepan-1-yl)-5-phenylisothiazole 1,1-dioxide: Similar structure but without the chlorophenyl group.
4-Methyl-5-phenylisothiazole 1,1-dioxide: Lacks the azepane ring.
3-(Piperidin-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide: Similar but with a piperidine ring instead of azepane.
Uniqueness
The presence of the azepane ring and the chlorophenyl group in 3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H19ClN2O2S |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
3-(azepan-1-yl)-5-(3-chlorophenyl)-4-methyl-1,2-thiazole 1,1-dioxide |
InChI |
InChI=1S/C16H19ClN2O2S/c1-12-15(13-7-6-8-14(17)11-13)22(20,21)18-16(12)19-9-4-2-3-5-10-19/h6-8,11H,2-5,9-10H2,1H3 |
InChI Key |
LPZVRAZYDISPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)N=C1N2CCCCCC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.